molecular formula C11H11N5O B6006420 N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide

Katalognummer B6006420
Molekulargewicht: 229.24 g/mol
InChI-Schlüssel: WTWIWJMMMIOFNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of tetrazole derivatives, which have been shown to possess diverse biological activities.

Wirkmechanismus

The exact mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not yet fully understood. However, studies have shown that it acts on the GABAergic system, which is involved in the regulation of neuronal excitability. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which may underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which play a key role in the development of inflammation. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may underlie its neuroprotective effects. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to increase the expression of BDNF, a protein that plays a key role in neuronal survival and plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Furthermore, it has been shown to be relatively stable under a wide range of conditions. However, there are also some limitations to its use. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not very soluble in water, which may limit its use in certain experiments. Furthermore, its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of some experiments.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for epilepsy. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have anticonvulsant effects, and further research is needed to determine its efficacy in animal models of epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, which may provide insights into its potential therapeutic applications.
In conclusion, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, or N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant activities, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with sodium azide to form the tetrazole ring. Finally, the cyclopropyl group is protected with acetic anhydride to yield the final product, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and Alzheimer's disease. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-cyclopropyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(13-9-3-4-9)8-1-5-10(6-2-8)16-7-12-14-15-16/h1-2,5-7,9H,3-4H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWIWJMMMIOFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.